N'-(4-fluorophenyl)-N-phenylcarbamimidothioic acid
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Overview
Description
. This compound is characterized by the presence of a phosphonic acid group and a hydroxyamino group attached to a three-carbon chain. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Hydroxyamino)propyl]phosphonic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-chloropropylphosphonic acid with hydroxylamine . The reaction is carried out in an aqueous medium at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of [3-(Hydroxyamino)propyl]phosphonic acid may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the compound .
Chemical Reactions Analysis
Types of Reactions
[3-(Hydroxyamino)propyl]phosphonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyamino group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The phosphonic acid group can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or alcohols can react with the phosphonic acid group under basic conditions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted phosphonic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
[3-(Hydroxyamino)propyl]phosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an enzyme inhibitor.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of [3-(Hydroxyamino)propyl]phosphonic acid involves its interaction with specific molecular targets. The hydroxyamino group can form hydrogen bonds with target molecules, while the phosphonic acid group can participate in coordination with metal ions or other functional groups. These interactions can modulate the activity of enzymes or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to [3-(Hydroxyamino)propyl]phosphonic acid include:
Aminocaproic acid: Used as an antifibrinolytic agent.
Tranexamic acid: Another antifibrinolytic agent with a similar mechanism of action.
Mefenamic acid: A non-steroidal anti-inflammatory drug.
Uniqueness
What sets [3-(Hydroxyamino)propyl]phosphonic acid apart is its unique combination of a hydroxyamino group and a phosphonic acid group, which allows it to participate in a wide range of chemical reactions and interactions. This versatility makes it valuable in various fields of research and industry .
Properties
IUPAC Name |
N'-(4-fluorophenyl)-N-phenylcarbamimidothioic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2S/c14-10-6-8-12(9-7-10)16-13(17)15-11-4-2-1-3-5-11/h1-9H,(H2,15,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTNYUNOFVOQYRB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=NC2=CC=C(C=C2)F)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=NC2=CC=C(C=C2)F)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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